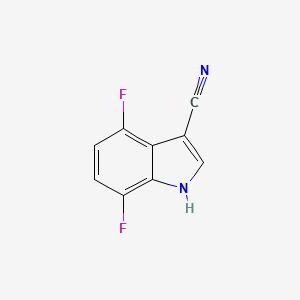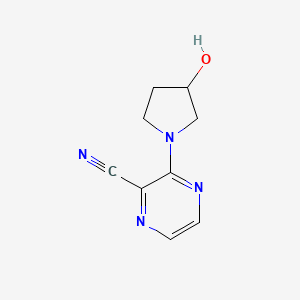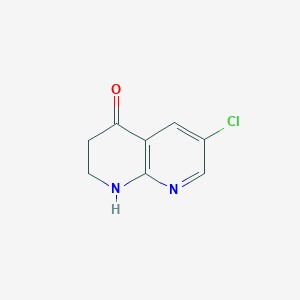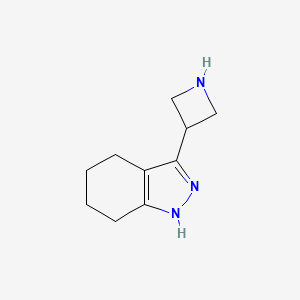
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both azetidine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses DBU as a catalyst and proceeds under mild conditions to yield the desired azetidine derivatives.
Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are reacted with boronic acids
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the receptor’s response to its natural ligand . This modulation can lead to various physiological effects, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA).
(3-Arylazetidin-3-yl)acetates: Utilized in the preparation of pharmaceutically active agents.
Uniqueness
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its dual-ring structure, which combines the properties of both azetidine and indazole rings. This structural feature provides the compound with a wide range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10(13-12-9)7-5-11-6-7/h7,11H,1-6H2,(H,12,13) |
Clé InChI |
SDPZCTNFAVTBIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
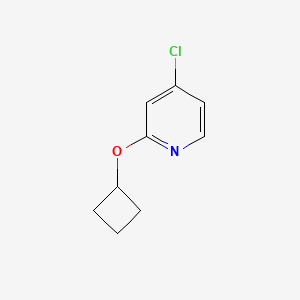

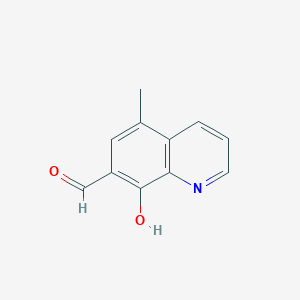
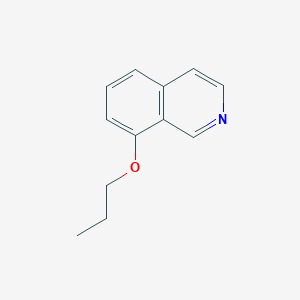
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
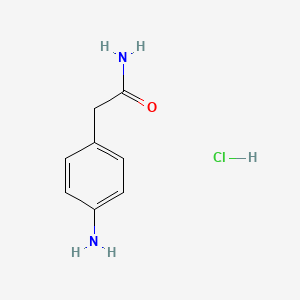
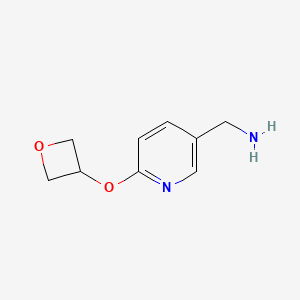
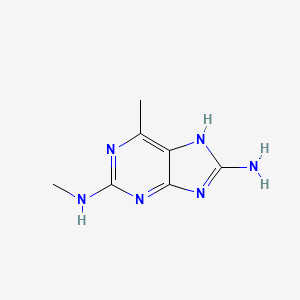
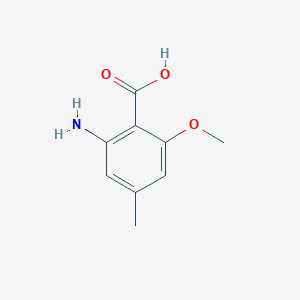
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
